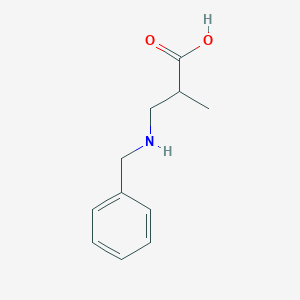

3-(Benzylamino)-2-methylpropanoic acid

Vue d'ensemble

Description

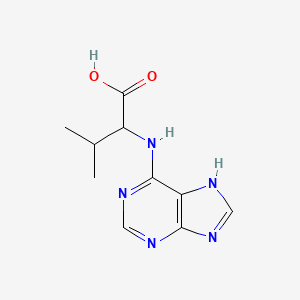

3-(Benzylamino)-2-methylpropanoic acid is a complex organic compound. It can be viewed as a derivative of the essential α-amino acid, phenylalanine, which has the formula C9H11NO2 . Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The benzylamine part of the compound consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Synthesis Analysis

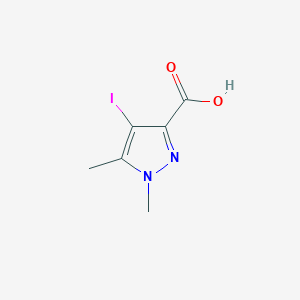

The synthesis of 3-(Benzylamino)-2-methylpropanoic acid and its derivatives can involve various methods. For instance, 3-(Benzylamino)propionitrile was used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .

Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)-2-methylpropanoic acid can be analyzed using various techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . The compound’s structure can also be analyzed using X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving 3-(Benzylamino)-2-methylpropanoic acid can be diverse, depending on the specific synthetic task to be solved . For instance, benzylamine, a part of the compound, can undergo a variety of reactions including substitution, condensation, oxidation, diazo coupling, exchange amination, and deamination .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzylamino)-2-methylpropanoic acid can be inferred from the properties of its constituents. For instance, amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Applications De Recherche Scientifique

Peptide Modification and Cell Labeling 3-(4-(1,2,4,5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, a derivative of 3-(Benzylamino)-2-methylpropanoic acid, has been synthesized for potential applications in peptide modification and live cell labeling. This compound exhibits excellent stability in biological media and could be utilized as an analogue in peptide modification, demonstrating significant biological activity for potential use in cancer cell labeling (Ni et al., 2015).

Chemical Synthesis and Acylation Research has explored the use of 2-methyl- or 2-benzylbutanedioic anhydride for Friedel-Crafts acylation, yielding compounds such as 3-benzoyl-2-methylpropanoic acid. These studies contribute to understanding the solvent effects on acylations and the synthesis of complex chemical structures (Hashimoto, 1981).

Biocatalytic Transesterification Reactions The compound has been used in the biocatalytic transesterification of primary hydroxyl groups in derivatives like benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. This application demonstrates the compound's role in efficient and selective chemical reactions, particularly in the context of organic synthesis (Kumar et al., 2015).

Stereospecific Synthesis Stereospecific synthesis studies have utilized 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids, derived from 3-(Benzylamino)-2-methylpropanoic acid, to maintain enantiomeric purity in nucleophilic substitution reactions. This application is crucial for the development of chiral compounds in pharmaceutical and chemical industries (Tait et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Benzylamino)propionitrile, suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the research and development of 3-(Benzylamino)-2-methylpropanoic acid and its derivatives could be vast. For instance, the development of new medications is one of the potential future directions . The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

Propriétés

IUPAC Name |

3-(benzylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNYZRMMCUVHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328593 | |

| Record name | 3-(benzylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-2-methylpropanoic acid | |

CAS RN |

66839-25-6 | |

| Record name | 3-(benzylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.